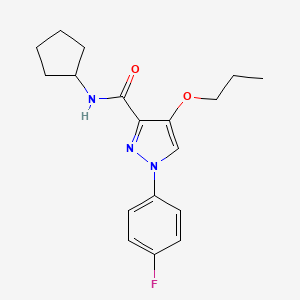

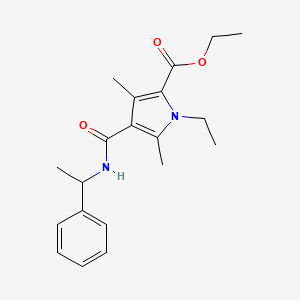

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide" is part of a broader class of chemicals known for their intriguing molecular architecture and properties. These compounds often feature in research due to their potential applications in various fields, including materials science and pharmacology. However, this summary will strictly adhere to the chemical synthesis, structural analysis, and property evaluation, excluding applications, drug use, dosages, and side effects.

Synthesis Analysis

Synthetic approaches to benzothiazole derivatives, similar to the compound , generally involve condensation reactions, where key functionalities are introduced to construct the benzothiazole core. For example, the synthesis of related compounds often includes steps like the benzoylation of amino groups and subsequent reactions with appropriate chlorides or nitro compounds to introduce the nitrobenzamide moiety (Prabukanthan et al., 2020).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by X-ray crystallography, revealing intricate details like crystal systems, space groups, and molecular conformations. These studies help in understanding the arrangement of atoms within the molecule and the nature of its 3D structure, which is crucial for predicting reactivity and interactions (Prabukanthan et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole derivatives can include nucleophilic substitutions, where the nitro group plays a significant role in determining the molecule's reactivity. These reactions are pivotal in further modifying the compound, leading to a variety of derivatives with distinct properties (Gerasyuto et al., 2001).

Scientific Research Applications

Therapeutic Potential and Drug Development

Benzothiazole derivatives have demonstrated extensive pharmaceutical applications, showcasing broad-spectrum antimicrobial, analgesic, anti-inflammatory, antidiabetic, and potential antitumor activities. Some benzothiazole compounds are in clinical use for treating various diseases, highlighting the scaffold's versatility in drug discovery, particularly for cancer treatment due to the 2-arylbenzothiazole moiety's significance. This underlines the growing importance of benzothiazole in medicinal chemistry for developing new therapies (Kamal, Hussaini, & Malik, 2015).

Structural Modifications and Chemotherapeutic Applications

Recent advancements emphasize structural modifications of benzothiazole scaffolds and their conjugates to develop new antitumor agents. The promising biological profile and synthetic accessibility of benzothiazoles have propelled their use in designing potential chemotherapeutics, underlining the necessity for further research to fully understand their toxicity and clinical applications in cancer therapy (Ahmed et al., 2012).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives have been identified as significant classes of compounds with therapeutic capabilities, including antitumor, anticancer, antioxidant, and notably, antimicrobial and antiviral activities. These findings suggest benzothiazole derivatives as potential candidates for developing new antimicrobial or antiviral agents, especially in the context of rising drug-resistant pathogens and global health concerns like the COVID-19 pandemic (Elamin, Abd Elaziz, & Abdallah, 2020).

Comprehensive Reviews on Medicinal Chemistry

Benzothiazole and its derivatives have shown varied biological activities, positioning them as crucial moieties in medicinal chemistry. Their derivatives have displayed enhanced activities with less toxic effects, making benzothiazole a vital scaffold for future drug design and development. This emphasizes the importance of continued research into benzothiazole-based compounds to discover new therapeutic agents across a wide range of pharmacological activities (Bhat & Belagali, 2020).

properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-9-7-8-10(2)14-13(9)17-16(23-14)18-15(20)11-5-3-4-6-12(11)19(21)22/h3-8H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXDILGMMLSJDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

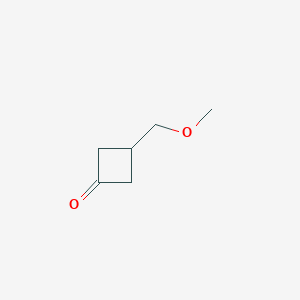

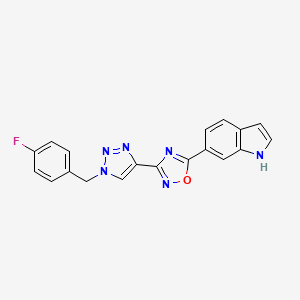

![6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497766.png)

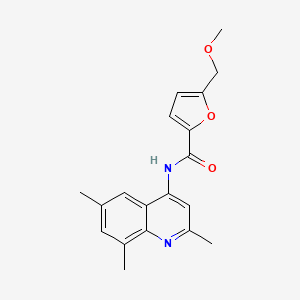

![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)

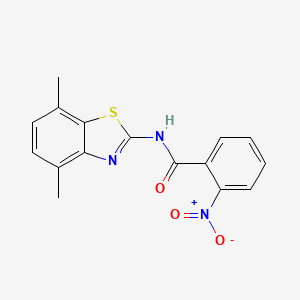

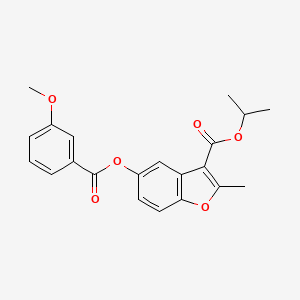

![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)

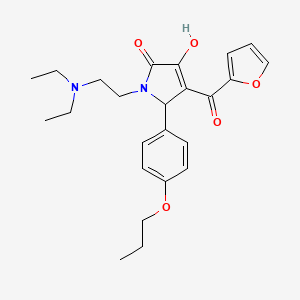

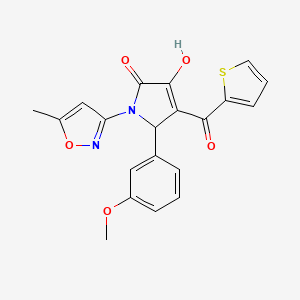

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2497773.png)

![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)